
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride is a complex organic compound with the molecular formula C20H24Cl3N3O2S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms.
Métodos De Preparación
The synthesis of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common synthetic route includes the acylation of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often involve the use of solvents like toluene or carbon disulfide (CS2) to facilitate the reaction .
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The purity of the final product is usually confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Análisis De Reacciones Químicas
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors in the brain, which is why derivatives of this compound are studied for their antipsychotic effects. Additionally, the piperazine ring can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.
Comparación Con Compuestos Similares
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. These compounds share a similar tricyclic structure but differ in their substituents, which can significantly impact their pharmacological properties.
Chlorpromazine: Used as an antipsychotic medication, it has a different substitution pattern on the phenothiazine core, which affects its receptor binding affinity and therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
29573-90-8 |
|---|---|
Fórmula molecular |
C20H24Cl3N3O2S |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O2S.2ClH/c21-15-5-6-19-17(13-15)24(16-3-1-2-4-18(16)27-19)20(26)14-23-9-7-22(8-10-23)11-12-25;;/h1-6,13,25H,7-12,14H2;2*1H |
Clave InChI |
OCJVHIVDXBSTON-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Números CAS relacionados |
61524-32-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




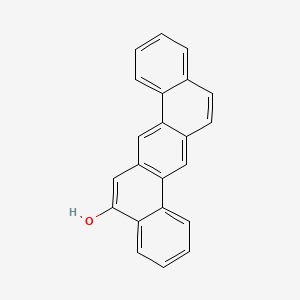
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
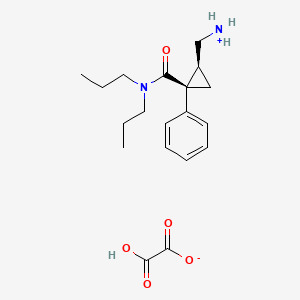
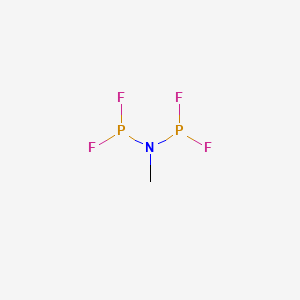
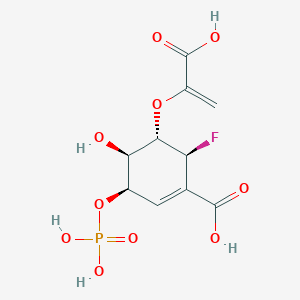
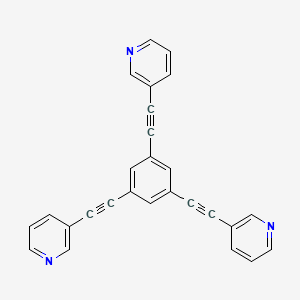
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
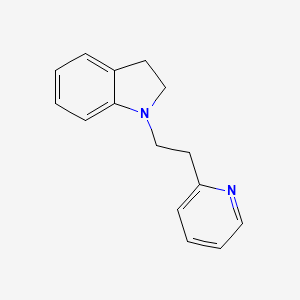
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
